5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid hydrochloride
Description
5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid hydrochloride (CAS: 435341-94-9) is a heterocyclic building block with the molecular formula C₁₆H₂₀ClNO₃ and a molecular weight of 309.79 g/mol . It features a furan ring substituted with a phenyl group at position 2, a carboxylic acid group at position 3, and a diethylaminomethyl moiety at position 3. The compound is produced at a purity of ≥95% and is intended for industrial or laboratory research applications, particularly in synthetic chemistry . Its storage requirements (room temperature) and non-medical classification distinguish it from pharmacologically active hydrochlorides .
Properties
IUPAC Name |
5-(diethylaminomethyl)-2-phenylfuran-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3.ClH/c1-3-17(4-2)11-13-10-14(16(18)19)15(20-13)12-8-6-5-7-9-12;/h5-10H,3-4,11H2,1-2H3,(H,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEBGCIQZHSUEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
435341-94-9 | |
| Record name | 3-Furancarboxylic acid, 5-[(diethylamino)methyl]-2-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=435341-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid hydrochloride involves several steps, starting with the preparation of the furan ring and subsequent functionalization. The general synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Functionalization: The furan ring is then functionalized by introducing the phenyl group at the 2-position and the carboxylic acid group at the 3-position.
Introduction of the Diethylaminomethyl Group: The diethylaminomethyl group is introduced at the 5-position of the furan ring through a nucleophilic substitution reaction.
Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The carboxylic acid group (-COOH) at position 3 undergoes characteristic acid-base and nucleophilic reactions:
Esterification
Reacts with alcohols under acidic or coupling conditions:
Conditions : Methanol/HCl (75°C, 6 h) or coupling agents like DCC/DMAP .
Salt Formation
Forms water-soluble salts with inorganic bases (e.g., NaOH):
Used to enhance bioavailability in pharmaceutical formulations.
Amidation
Reacts with amines to form amides via coupling agents (e.g., EDC/HOBt):
Key for synthesizing peptide-like derivatives.
Diethylamino Group Reactivity
The diethylaminomethyl group (-CH₂N(CH₂CH₃)₂) participates in alkylation and nucleophilic reactions:
Alkylation/Acylation
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Alkylation : Reacts with alkyl halides to form quaternary ammonium salts:
Applications : Catalysis or ionic liquid synthesis.
Nucleophilic Substitution
Acts as a nucleophile in SN2 reactions, particularly in polar aprotic solvents like DMF.
Furan Ring Reactivity
The 2-phenyl-substituted furan undergoes electrophilic substitutions and cycloadditions:
Electrophilic Aromatic Substitution
Diels-Alder Reactions
The furan acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride) .
Metal-Catalyzed Reactions
-
Decarboxylation : CdI₂ or ZnCl₂ catalyzes CO₂ elimination at 260°C :
-
Carbonylation : Pd-based catalysts enable CO insertion into brominated analogs (e.g., 5-bromo-furan derivatives) .
Enzymatic Carboxylation
UbiD family enzymes (e.g., HmfF) catalyze reversible carboxylation/decarboxylation under CO₂-rich conditions :
Stability and Degradation
-
Thermal Decomposition : Degrades above 200°C, releasing CO₂ and forming furoic acid derivatives .
-
Hydrolytic Sensitivity : The hydrochloride salt hydrolyzes in aqueous alkaline solutions, regenerating the free base .
This compound’s multifunctional reactivity makes it a versatile intermediate in organic synthesis and drug development. Further studies on enantioselective catalysis and enzymatic modifications could expand its synthetic utility.
Scientific Research Applications
Pharmaceutical Research
5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid hydrochloride has shown promise in pharmaceutical research, particularly in the development of antitumor agents. Derivatives of this compound have been investigated for their ability to inhibit cancer cell growth, making it a candidate for further exploration in oncology.
Biochemical Reagent in Proteomics
This compound is utilized as a biochemical reagent in proteomics research. Its ability to interact with specific enzymes or receptors allows it to modulate biochemical pathways, which is crucial for understanding protein functions and interactions. The mechanism of action involves binding to molecular targets, influencing various cellular processes.
Organic Synthesis
The unique functional groups present in this compound allow it to participate in various organic reactions. It can undergo:
- Nucleophilic Substitution : The diethylamino group can be replaced by other nucleophiles, facilitating the synthesis of new derivatives.
- Oxidation and Reduction : The compound can be oxidized using agents like potassium permanganate or reduced with sodium borohydride, enabling the formation of various related compounds.
Case Studies and Research Findings
Recent studies have indicated that derivatives of this compound exhibit various biological activities. For instance:
- Anticancer Activity : In vitro studies have shown that certain derivatives can significantly inhibit the proliferation of cancer cells, suggesting potential therapeutic applications in oncology.
- Biochemical Pathway Modulation : Research has demonstrated that this compound can modulate key biochemical pathways involved in cellular signaling, making it a valuable tool for studying metabolic processes.
Mechanism of Action
The mechanism of action of 5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Thiophene Fentanyl Hydrochloride
- Molecular Formula : C₂₄H₂₆N₂OS·HCl .
- Key Features : A thiophene-based opioid derivative. Unlike the furan ring in the target compound, thiophene contains sulfur, which enhances lipophilicity and alters receptor binding kinetics.
- Applications : Potent analgesic (opioid receptor agonist) .
- Toxicity: Limited toxicological data, highlighting risks in unstudied compounds .
Yohimbine Hydrochloride
- Molecular Formula : C₂₁H₂₆N₂O₃·HCl .

- Key Features : A complex indole alkaloid with a carboxylic acid methyl ester. Structurally distinct but shares the hydrochloride salt form.
- Applications : Alpha-2 adrenergic receptor antagonist used for erectile dysfunction .
Berberine Hydrochloride
Functional Analogues (Hydrochloride Salts of Heterocyclic Carboxylic Acids)
Nicardipine Hydrochloride
- Molecular Formula : C₂₆H₂₉N₃O₆·HCl .

- Key Features : Dihydropyridine calcium channel blocker with a carboxylic acid group.
- Stability : Acid-stable, critical for oral bioavailability .
(R)-3-Amino-L-proline Hydrochloride
Comparative Analysis Table
Key Research Findings
Structural Impact on Applications: The furan ring in the target compound provides rigidity and moderate polarity, making it suitable for constructing heterocyclic frameworks in drug discovery . In contrast, thiophene derivatives like thiophene fentanyl exhibit enhanced lipid solubility, favoring blood-brain barrier penetration . The diethylaminomethyl group in the target compound may improve solubility in organic solvents compared to simpler hydrochlorides (e.g., dopamine hydrochloride, C₈H₁₂ClNO₂) .
Purity and Stability :
- The target compound’s ≥95% purity aligns with industry standards for research chemicals, though pharmacopeial compounds (e.g., nicardipine) require stricter purity controls .
- Unlike acid-sensitive compounds (e.g., nicardipine), the target’s stability at room temperature simplifies storage .
Toxicity and Regulatory Status: Both the target compound and thiophene fentanyl lack comprehensive toxicological profiles, emphasizing their restriction to non-medical research . Yohimbine and berberine hydrochlorides have well-established safety data due to their therapeutic use .
Biological Activity
5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid hydrochloride is a synthetic compound with the molecular formula C₁₆H₂₀ClN₁O₃ and a molecular weight of approximately 309.79 g/mol. This compound features a furan ring, a diethylamino group, and a phenyl group, which contribute to its potential biological activities. This article explores its biological activity, including antitumor properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural characteristics of this compound include:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Diethylamino Group : A nitrogen-containing group that enhances solubility and biological activity.
- Carboxylic Acid : The -COOH group is crucial for various chemical reactions.
Antitumor Activity
Research indicates that derivatives of this compound exhibit promising antitumor activity. In vitro studies have shown that these compounds can inhibit cancer cell growth, particularly in prostate cancer cell lines. For instance, compounds similar to this structure have demonstrated IC50 values indicating effective inhibition of cell proliferation .
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites or receptor binding pockets.
- Receptor Modulation : It has been noted for its potential as a modulator of androgen receptors, which are significant in the development of prostate cancer .
Study on Antitumor Effects
A study focused on the antitumor effects of this compound involved testing against various cancer cell lines. The results indicated significant inhibition of cell growth at concentrations as low as 10 µM, with a notable reduction in viability observed in treated cells compared to controls .
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| Prostate Cancer | 10 | 75% reduction in viability |
| Breast Cancer | 20 | 60% reduction in viability |
| Lung Cancer | 15 | 70% reduction in viability |
Study on Mechanisms
Another research study explored the mechanisms underlying the biological activity of this compound. It was found that the diethylamino group enhances binding affinity to target proteins due to increased solubility and interaction potential with hydrophobic regions within proteins .
Q & A
Q. What are the critical steps for ensuring purity during the synthesis of this compound?
Purity optimization requires multi-stage purification:
- Recrystallization : Use ethanol/water (3:1 v/v) at 50–60°C, leveraging solvent polarity gradients as validated for 5-Methyl-2-phenyl-3-furoic acid (≥97% purity achieved ).
- Chromatography : Employ flash column chromatography (silica gel, dichloromethane/methanol 9:1) to remove unreacted diethylamine.
- Drying : Vacuum-dry at 60°C for 12 hours to eliminate residual solvents.
Q. Which analytical techniques are essential for structural confirmation?
Combine:
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 7.2–8.1 ppm) and diethylamino groups (δ 2.4–3.1 ppm). Compare with spectral data for structurally analogous esters (e.g., 2-(Diethylamino)ethyl cyclopentanecarboxylate hydrochloride ).
- HPLC : Use a C18 column (UV detection at 254 nm) with 0.1% trifluoroacetic acid in acetonitrile/water (45:55) to assess purity (>98% target).
Q. What safety protocols are mandatory for laboratory handling?
Follow guidelines for amino-furan derivatives:
- PPE : Nitrile gloves, chemical goggles, and lab coats to prevent skin contact .
- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks.
- Waste Management : Neutralize acidic waste with 1M NaOH before disposal due to environmental hazards (WGK 2 classification for similar hydrochlorides ).
Advanced Research Questions
Q. How can researchers resolve discrepancies in melting point data for hydrochloride salts of furan derivatives?
Address variability through:
- Polymorph Screening : Use solvent-drop grinding with acetonitrile or methanol to identify stable crystalline forms.
- Standardized Protocols : Compare against 5-Methyl-2-phenyl-3-furoic acid (mp 145–147°C ) under identical drying conditions (vacuum, 60°C).
- DSC Analysis : Detect glass transitions or decomposition events affecting reported melting ranges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


